1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
Description
1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one (molecular formula: C₂₄H₂₇N₃O₅, molecular weight: 437.5 g/mol) is a pyrrolidin-2-one derivative featuring a central pyrrolidine ring linked to two methoxyphenyl-substituted piperazine moieties . Its structure includes:
- A pyrrolidin-2-one core (five-membered lactam ring) at position 3.
- A 3-methoxyphenyl group attached to the pyrrolidine nitrogen.
- A piperazine-1-carbonyl group at position 4, further substituted with a 3-methoxybenzoyl group.
This compound’s structural complexity enables interactions with biological targets such as receptors or enzymes, making it relevant in medicinal chemistry for exploring dual-targeting agents or allosteric modulators .
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-7-3-5-17(13-20)23(29)25-9-11-26(12-10-25)24(30)18-14-22(28)27(16-18)19-6-4-8-21(15-19)32-2/h3-8,13,15,18H,9-12,14,16H2,1-2H3 |
InChI Key |
OGQXFIGRBKZLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxybenzoyl chloride and 4-(3-methoxybenzoyl)piperazine. These intermediates are then reacted with pyrrolidin-2-one under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield 3-methoxybenzoic acid derivatives, while reduction of the carbonyl groups may produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study : A derivative was tested against breast cancer cell lines, demonstrating an IC50 value of 18 nM, indicating potent activity and selectivity towards cancer cells compared to normal cells .
Antidepressant Effects
The compound's structural features suggest potential activity as a serotonin reuptake inhibitor, which is crucial in developing antidepressants. The piperazine moiety is known for its role in enhancing central nervous system activities.
Research Finding : In animal models, compounds with similar structures have been shown to significantly reduce depressive behaviors, suggesting that this compound may have similar effects .
Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. Some studies have highlighted the anti-inflammatory effects of related compounds through the inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of TNF-alpha |
| Compound B | 7.5 | COX inhibition |
| 1-(3-Methoxyphenyl)-4-{...} | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of 1-(3-methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one with analogous compounds:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Methoxy Groups : The dual 3-methoxyphenyl groups in the target compound may enhance binding to aromatic residues in enzyme active sites, as seen in dual-acting FFAR1/FFAR4 modulators . In contrast, the 4-methoxy variant () shows higher affinity for hydrophobic pockets due to its trifluoromethyl group .
- Electron-Withdrawing Groups : Chloro () and sulfonyl () substituents improve solubility and metabolic stability but may reduce membrane permeability .
Piperazine Modifications: Aryl carbonyl groups (e.g., 3-methoxybenzoyl in the target compound) favor hydrogen bonding, while aliphatic chains (e.g., 3-methylbutanoyl in ) prioritize lipophilicity .
Pyrrolidin-2-One Core :
- The lactam ring’s rigidity is critical for maintaining conformational stability. Derivatives with bulkier substituents (e.g., pyridinyl-ethyl in ) exhibit reduced rotational freedom, affecting target selectivity .
Pharmacological Comparisons
- Alpha-Adrenergic Activity: Pyrrolidin-2-one derivatives with arylpiperazines (e.g., ) show nanomolar affinity for α₁- and α₂-adrenoceptors. The target compound’s lack of a basic nitrogen in its piperazine moiety may limit similar activity .
- Antioxidant Potential: Compounds with dimethoxyphenyl groups () demonstrate radical scavenging activity (e.g., 79% DPPH inhibition), suggesting the target compound’s methoxy groups could be leveraged for oxidative stress applications .
Biological Activity
1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolidinone core.
- Two methoxyphenyl groups.
- A piperazine moiety.
This unique arrangement is hypothesized to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one exhibit significant anticancer activity. For instance, analogues with methoxy substitutions showed enhanced cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the methoxy group is believed to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their effectiveness .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22 | HT29 | 10.5 |
| Compound 33 | Jurkat | 8.2 |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Research indicates that pyrrolidinone derivatives can modulate neurotransmitter systems, providing a basis for their anticonvulsant effects. The structure-activity relationship (SAR) analyses suggest that modifications to the piperazine ring can significantly affect anticonvulsant potency .
The mechanisms through which 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor of AChE, leading to increased acetylcholine levels.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The interaction with G protein-coupled receptors (GPCRs) has been suggested as a pathway through which these compounds exert their neuroprotective effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Effects : A study involving a series of methoxy-substituted pyrrolidinones demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for development as anticancer agents.
- Neuroprotection in Animal Models : Animal studies have shown that administration of related compounds improved cognitive deficits in models of Alzheimer's disease, correlating with reduced AChE activity and enhanced synaptic plasticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
